![molecular formula C9H8O3 B13147143 2,6-Dimethyl-4H-furo[3,2-c]pyran-4-one CAS No. 87785-58-8](/img/structure/B13147143.png)
2,6-Dimethyl-4H-furo[3,2-c]pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It exists as a white to beige crystalline powder or crystals . This compound has attracted scientific interest due to its unique structure and versatile properties.
Méthodes De Préparation
Synthetic Routes:
Several synthetic routes lead to the formation of 2,6-dimethyl-4H-furo[3,2-c]pyran-4-one. One common method involves cyclization of a suitable precursor, such as 2,6-dimethylresorcinol, under acidic conditions. The reaction proceeds through intramolecular condensation, resulting in the formation of the pyranone ring.
Reaction Conditions:
The cyclization reaction typically occurs in organic solvents (e.g., ethanol, methanol) with the addition of an acid catalyst (e.g., sulfuric acid, hydrochloric acid). Heating the reaction mixture facilitates the cyclization process.
Industrial Production:
While industrial-scale production methods are less common, researchers have explored scalable approaches for synthesizing this compound. Optimization of reaction conditions and catalysts is crucial for efficient large-scale production.
Analyse Des Réactions Chimiques
2,6-Dimethyl-4H-furo[3,2-c]pyran-4-one undergoes various chemical reactions:
Oxidation: It can be oxidized to form derivatives with additional functional groups.
Reduction: Reduction reactions yield corresponding alcohols or other reduced forms.
Substitution: Substituents can be introduced at different positions on the pyranone ring.
Common reagents and conditions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions.
Major products formed from these reactions include substituted pyranones and their derivatives.
Applications De Recherche Scientifique
2,6-Dimethyl-4H-furo[3,2-c]pyran-4-one finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: Investigated for potential bioactivity, including antimicrobial and antioxidant properties.
Medicine: Studied for its pharmacological effects and potential therapeutic applications.
Industry: Employed in the development of specialty chemicals and materials.
Mécanisme D'action
The exact mechanism by which 2,6-dimethyl-4H-furo[3,2-c]pyran-4-one exerts its effects depends on its specific application. It may interact with cellular targets, enzymes, or signaling pathways, influencing biological processes.
Comparaison Avec Des Composés Similaires
While 2,6-Dimethyl-4H-furo[3,2-c]pyran-4-one is unique in its structure, it shares similarities with related pyranones and furan derivatives. Further research can explore its distinct features compared to other compounds in this class.
Propriétés
Numéro CAS |
87785-58-8 |
|---|---|
Formule moléculaire |
C9H8O3 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
2,6-dimethylfuro[3,2-c]pyran-4-one |
InChI |
InChI=1S/C9H8O3/c1-5-3-7-8(11-5)4-6(2)12-9(7)10/h3-4H,1-2H3 |
Clé InChI |
VAJWDRVJFPDCEZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(O1)C=C(OC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


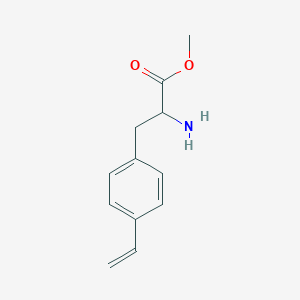
![(8S,9S,10R,13S,14S,17R)-17-((2S,3R)-3-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13147071.png)
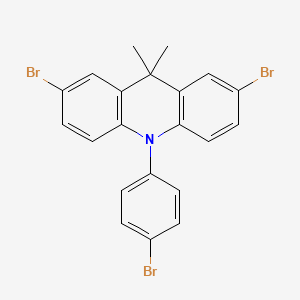
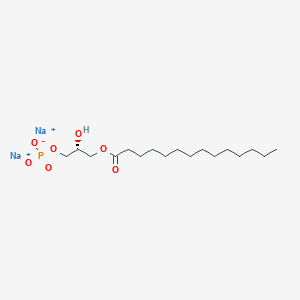
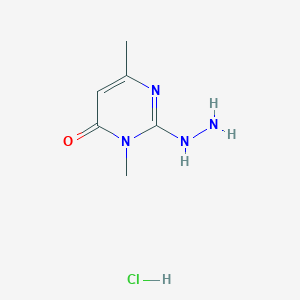

![2-{1-[(Tert-butoxy)carbonyl]-6-(trifluoromethyl)piperidin-3-yl}acetic acid](/img/structure/B13147116.png)

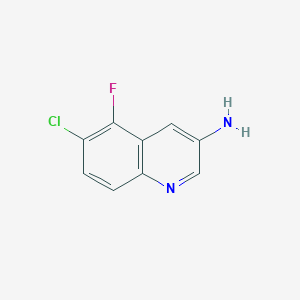
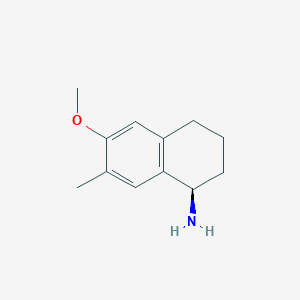



![1-Amino-2-methoxy-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13147141.png)
